

Avelumab: A Comparative Guide to its Cost-Effectiveness in Oncology

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Avelumab, a human anti-programmed death-ligand 1 (PD-L1) antibody, has emerged as a significant advancement in the treatment of various cancers. This guide provides a comprehensive comparison of the cost-effectiveness of avelumab against other therapeutic alternatives, supported by data from key clinical studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of avelumab's economic and clinical value.

Quantitative Analysis of Cost-Effectiveness

The economic viability of avelumab has been assessed in multiple studies, primarily focusing on its use as a first-line maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma (UC) and in combination with axitinib for advanced renal cell carcinoma (RCC). The following tables summarize the key quantitative data from these analyses, presenting incremental cost-effectiveness ratios (ICERs), quality-adjusted life years (QALYs), and overall costs.

Avelumab for Advanced or Metastatic Urothelial Carcinoma

Avelumab as a first-line maintenance therapy plus best supportive care (BSC) has been consistently compared with BSC alone. The primary clinical data for these analyses are derived from the JAVELIN Bladder 100 trial.

Country/Region	Comparator	Incremental Cost	Incremental QALYs	ICER per QALY Gained	Key Findings
Scotland	BSC alone	£9,446[1][2]	0.63[1][2]	£15,046[1][2]	Considered a cost-effective treatment option.[1][2]
United States	BSC alone	-	0.465 (all patients)[3]	\$102,365 (all patients)[3]	May be a cost-effective option at a willingness-to-pay (WTP) threshold of \$150,000/QALY.[3]
United States	BSC alone	-	1.007 (PD-L1 positive)[3]	\$106,253 (PD-L1 positive)[3]	Cost-effective in the PD-L1-positive population at a WTP of \$150,000.[4][5][6]
China	BSC alone	-	-	\$241,610.25 (overall)[4]	Not cost-effective at a WTP threshold of \$30,447.09.[4][5][6]
China	BSC alone	-	-	\$100,528.29 (PD-L1 positive)[4]	Not cost-effective at a WTP threshold of \$30,447.09.[4][5][6]

Netherlands	BSC alone	€48,186	0.63	€76,450	Likely to be a cost-effective treatment.
France	BSC alone	€97,166	0.67	€145,626 ^[7]	Associated with a favorable cost-effectiveness profile. ^[7]
Taiwan	BSC alone	-	0.61 ^{[8][9]}	NT\$1,827,680 ^{[8][9]}	Determined to be a cost-effective treatment strategy. ^[8]
Ireland	BSC alone	€68,793 ^[10]	0.59 ^[10]	€116,360 ^[10]	Not recommended for reimbursement unless cost-effectiveness can be improved. ^[10]

Avelumab for Advanced Renal Cell Carcinoma

In the context of advanced RCC, avelumab in combination with axitinib has been compared to sunitinib.

Country/Region	Comparator	Incremental Cost	Incremental QALYs	ICER per QALY Gained	Key Findings
United States	Sunitinib	\$214,788	0.38	\$565,232[11]	Not cost-effective at a WTP threshold of \$150,000 per QALY.[11]

Experimental Protocols

The cost-effectiveness analyses cited in this guide predominantly utilize two main types of economic models: Partitioned Survival Models and Markov Models. These models are informed by clinical data from pivotal trials, most notably the JAVELIN Bladder 100 trial for urothelial carcinoma.

Partitioned Survival Model

This was the most commonly used model in the reviewed studies for urothelial carcinoma.[1][2][12][7][9][10]

- Model Structure: The model typically consists of three mutually exclusive health states:
 - Pre-progression: Patients are alive and have not experienced disease progression.
 - Post-progression: Patients are alive but have experienced disease progression.
 - Death: The absorbing state.
- Patient Flow: All patients begin in the "pre-progression" state and can either move to "post-progression" or "death" based on survival curves for progression-free survival (PFS) and overall survival (OS). Patients in the "post-progression" state can only transition to "death".
- Data Inputs:

- Clinical Efficacy: PFS and OS data were derived from the JAVELIN Bladder 100 trial.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Costs: Included drug acquisition and administration, management of adverse events, healthcare resource utilization, and end-of-life costs. These were sourced from national databases and published literature.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[7\]](#)
- Health Utilities: Quality-of-life data, used to calculate QALYs, were often sourced from the clinical trial itself or from published literature.[\[4\]](#)[\[12\]](#)
- Time Horizon: A lifetime horizon (e.g., 10 to 25 years) was typically adopted to capture all relevant costs and outcomes.[\[7\]](#)[\[10\]](#)

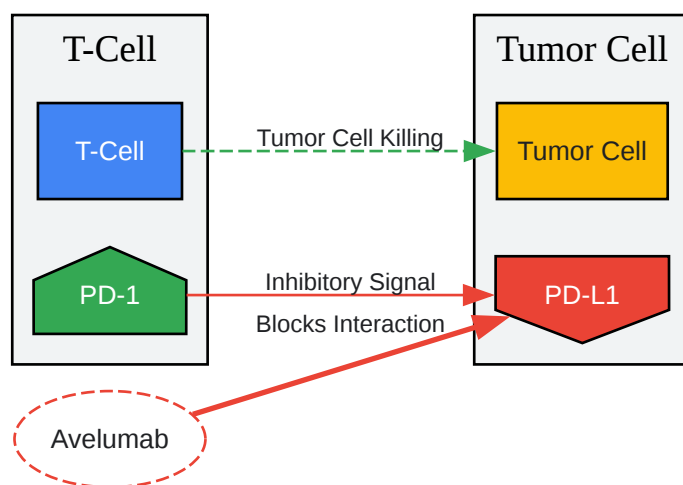
Markov Model

This model was also employed to assess the cost-effectiveness of avelumab.[\[3\]](#)[\[4\]](#)[\[11\]](#)

- Model Structure: Similar to the partitioned survival model, a Markov model for this context would typically involve discrete health states (e.g., progression-free, progressed disease, and death).
- Patient Flow: Patients transition between these states over discrete time intervals (cycles). Transition probabilities are calculated based on data from clinical trials.
- Data Inputs: The types of data inputs are analogous to those used in the partitioned survival model, including clinical efficacy, costs, and health state utilities.[\[3\]](#)[\[4\]](#)[\[11\]](#)

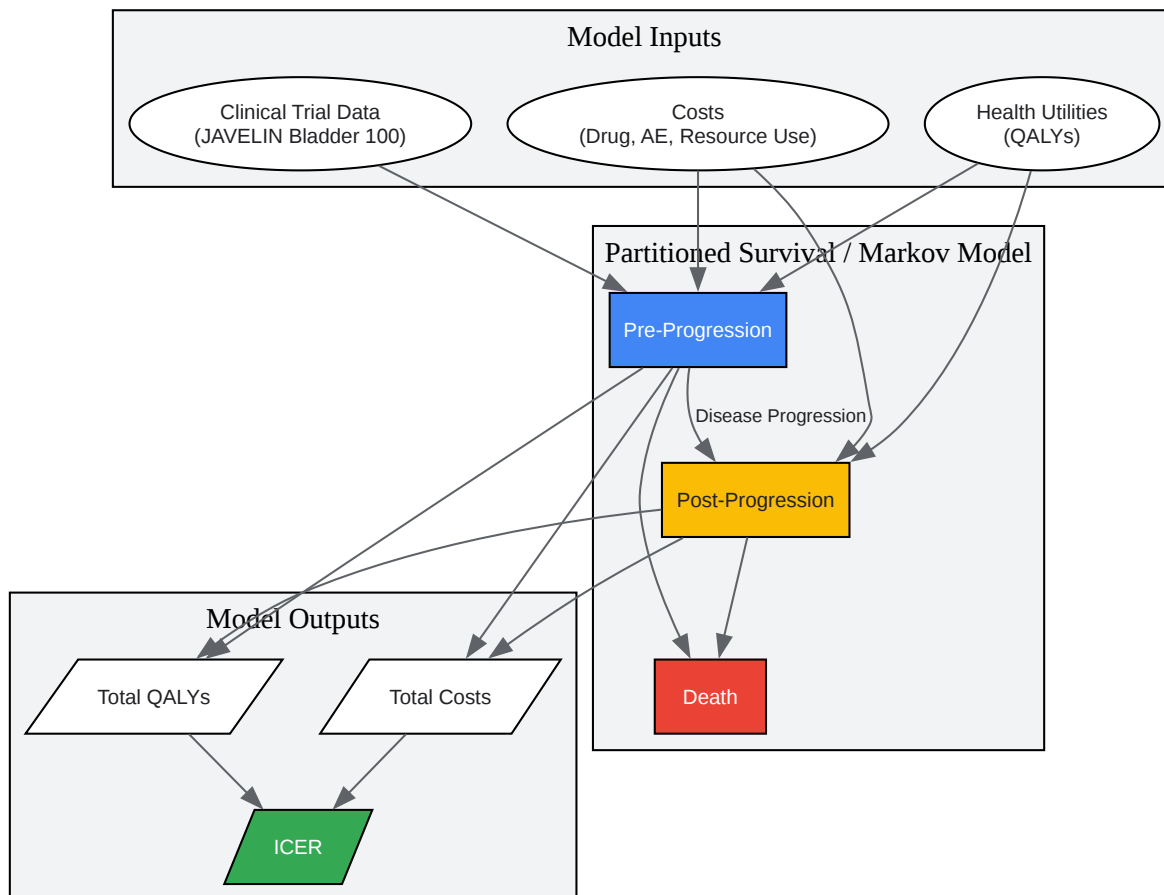
Visualizations

To better illustrate the concepts discussed, the following diagrams represent the mechanism of action of avelumab and the typical workflow of the economic models used in its evaluation.



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Avelumab's Mechanism of Action



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Cost-Effectiveness Model Workflow

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